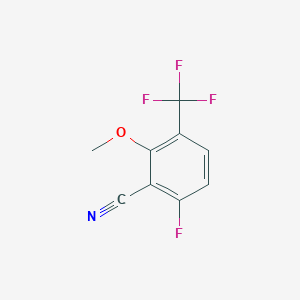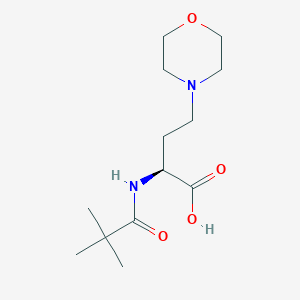
2-(Pentafluorothio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentafluorothio)benzaldehyde is a specialized organic compound characterized by the presence of a pentafluorothio group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluorothio)benzaldehyde typically involves the introduction of a pentafluorothio group to a benzaldehyde precursor. One common method includes the reaction of pentafluorothiophenol with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pentafluorothio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentafluorothio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the pentafluorothio group under mild conditions.
Major Products:
Oxidation: 2-(Pentafluorothio)benzoic acid.
Reduction: 2-(Pentafluorothio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Pentafluorothio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a biochemical probe due to its unique reactivity.
Mécanisme D'action
The mechanism by which 2-(Pentafluorothio)benzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the pentafluorothio group can participate in various substitution reactions. These interactions can disrupt cellular processes, making the compound useful in biochemical studies and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the pentafluorothio group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a pentafluorothio group.
2,4,5-Trifluorobenzaldehyde: Contains fewer fluorine atoms and lacks the sulfur component.
Uniqueness: 2-(Pentafluorothio)benzaldehyde is unique due to the presence of the pentafluorothio group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H5F5OS |
|---|---|
Poids moléculaire |
232.17 g/mol |
Nom IUPAC |
2-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-5H |
Clé InChI |
FRBBAVYYZKQQQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)S(F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


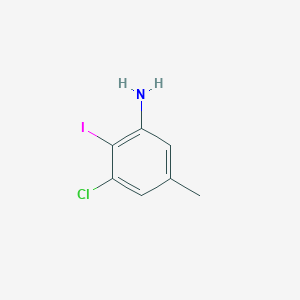
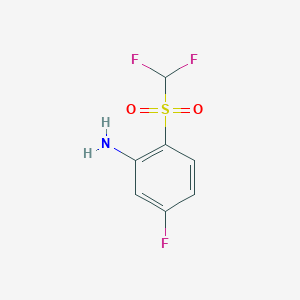
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
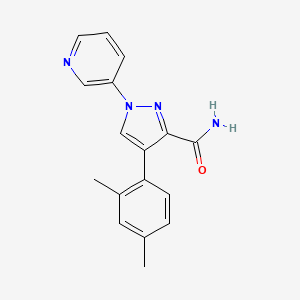
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)
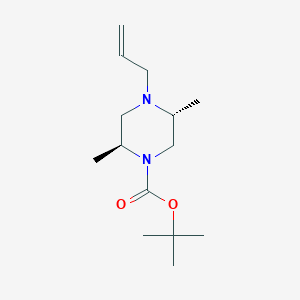

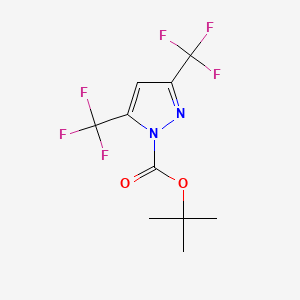
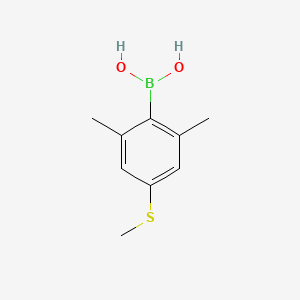
![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
